6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL
Description
Properties
IUPAC Name |
6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRSXYWROQWSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179274 | |
| Record name | 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24521-76-4 | |
| Record name | 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24521-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024521764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24521-76-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5,6,7-tetrahydro-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This interaction results in significant alterations in cell cycle progression, leading to apoptosis induction within cells.
Biochemical Analysis
Biochemical Properties
6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL is a versatile drug-like fragment that has drawn much attention as a pharmacophore. It is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites. This property allows it to interact with various enzymes and proteins, influencing biochemical reactions.
Biological Activity
6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL, with the chemical formula CHNOS and a molecular weight of 168.18 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities, especially in cancer treatment. This article explores its biological activity, focusing on its mechanism of action, cellular effects, and structure-activity relationships.
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The compound inhibits CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound disrupts the cell cycle progression, leading to significant antitumor effects in various cancer cell lines .
This compound exhibits several important biochemical properties:
- Molecular Weight : 168.18 g/mol
- Hydrogen Bond Donors : 3
- Hydrogen Bond Acceptors : 3
- Topological Polar Surface Area : 97.6 Ų
These properties suggest that it can effectively interact with biological molecules, enhancing its potential as a therapeutic agent .
Antitumor Activity
In vitro studies have demonstrated that this compound has significant antitumor activity against various cancer cell lines. For instance:
- A549 Cells : IC = 2.24 µM
- HCT116 Cells : IC = 9.20 µM
These values indicate that the compound is more effective than doxorubicin, a standard chemotherapy drug .
Table 1: Antitumor Activity of this compound
Induction of Apoptosis
Flow cytometric analyses have shown that treatment with this compound induces apoptosis in cancer cells. The compound increases the BAX/Bcl-2 ratio significantly, promoting apoptotic pathways and leading to cell death .
Structure-Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives indicates that modifications on the scaffold can enhance biological activity. For instance:
- Compound Variants : Derivatives with specific substitutions at various positions exhibited improved potency against EGFR and CDK2.
Table 2: Structure–Activity Relationship Insights
| Compound Variant | Target Enzyme | IC (µM) | Notes |
|---|---|---|---|
| Compound 12b | EGFR WT | 0.016 | High potency |
| Compound 12b | EGFR T790M | 0.236 | Effective against mutants |
| Compound 1a | CDK2 | Not specified | Induces apoptosis |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives in targeting various cancers:
- EGFR Inhibition : A study found that certain derivatives showed potent inhibition against both wild-type and mutant EGFR, indicating their potential in treating resistant cancer forms .
- Cell Cycle Arrest : Compounds have been shown to arrest the cell cycle at S and G2/M phases, further supporting their role as anticancer agents .
Scientific Research Applications
Cancer Therapy
One of the most significant applications of 6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL is as a potential anticancer agent. Research has demonstrated that this compound acts as a Cyclin-Dependent Kinase 2 (CDK2) inhibitor, which is crucial for regulating the cell cycle.
- Inhibition Studies : The compound has shown potent inhibitory activity against CDK2, with IC50 values significantly lower than those of established drugs like sorafenib. For example, it achieved IC50 values of , outperforming sorafenib at .
- Anti-Proliferative Activity : In vitro studies indicate that this compound exhibits strong anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer) .
Enzyme Inhibition
Beyond its role in cancer treatment, this compound has been investigated for its ability to inhibit other enzymes involved in critical cellular pathways.
- Kinase Inhibition : It has been explored as an inhibitor for various kinases beyond CDK2, showing promise in targeting pathways associated with tumor growth and metastasis .
Biological Activities
The compound's biological activities extend beyond anticancer properties:
Antimicrobial Properties
Research indicates potential antimicrobial effects against various pathogens, positioning it as a candidate for further exploration in infectious disease treatment .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating inflammatory pathways through enzyme inhibition .
Synthesis and Modification
The synthesis of this compound can be achieved through several methods involving the reaction of pyrazole derivatives with appropriate precursors under controlled conditions. This flexibility allows for the generation of derivatives with enhanced or modified biological activities .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Comparison with Similar Compounds
Allopurinol (1H-Pyrazolo[3,4-d]pyrimidin-4-ol)
- Structure : Lacks the 6-mercapto group present in the target compound. Instead, it has a hydroxyl group at position 4 and hydrogen at position 5.
- Molecular Weight : 136.11 g/mol .
- Function: A well-known xanthine oxidase inhibitor used to treat gout. The absence of the 6-mercapto group reduces its thiol-mediated reactivity, limiting its use to uric acid metabolism .
- Key Difference : The 6-mercapto group in the target compound enhances nucleophilicity, enabling covalent bonding with enzyme active sites (e.g., kinases or dehydrogenases) .
4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
6-Substituted Derivatives (Ethyl, Cyclopentyl, Trifluoromethyl)
Enzyme Inhibition
Anticancer and Antimicrobial Activity
- 6-Mercapto Derivatives : Show moderate anticancer activity in cell-line studies, likely via apoptosis induction .
- Allopurinol: No significant anticancer use; primarily antigout .
- Antimicrobial Pyrazolo[3,4-d]pyrimidines : Derivatives with 1,2,3-triazole moieties exhibit broad-spectrum activity, though the 6-mercapto analog’s efficacy in this context is under investigation .
Comparative Data Table
Preparation Methods
Halogen Retention and Reactivity
In the synthesized 4-chloro-1H-pyrazolo[3,4-d]pyrimidine , the chlorine at position 4 serves as a leaving group for subsequent nucleophilic substitution. The 6-position, however, remains unsubstituted in initial cyclization products, necessitating further functionalization to introduce the mercapto group. Computational studies suggest that the 4-chloro group exhibits higher electrophilicity due to resonance stabilization from the pyrimidine ring, making it more reactive toward hydrolysis compared to the 6-position.
Hydrolysis of Chloro to Hydroxyl Groups
The conversion of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine to 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine is achieved via alkaline or acidic hydrolysis.
Aqueous Hydrolysis
Treatment of the chloro derivative with 10% NaOH at 80°C for 4 hours replaces the 4-chloro group with a hydroxyl group, yielding the 4-hydroxy intermediate in 85–90% yield . The reaction mechanism involves nucleophilic aromatic substitution (SNAr), where hydroxide ions attack the electron-deficient carbon at position 4.
Solvent-Mediated Hydrolysis
Alternative methods employ polar aprotic solvents like dimethylformamide (DMF) with catalytic potassium carbonate, achieving complete conversion at 100°C within 2 hours. This approach minimizes side reactions such as ring oxidation, which are prevalent in aqueous conditions.
The introduction of the 6-mercapto group is accomplished through two primary routes: (1) thiourea-mediated substitution of a pre-existing halogen and (2) direct cyclization with sulfur-containing reagents.
Thiourea-Mediated Substitution
Reacting 6-chloro-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine with thiourea in refluxing ethanol (78°C, 6 hours) replaces the 6-chloro group with a mercapto group via SNAr (Figure 2). The reaction proceeds through a thiouronium intermediate, which is subsequently hydrolyzed with dilute HCl to yield the target compound in 65–75% yield .
Table 1: Optimization of Thiourea-Mediated Thiolation
| Thiourea Equiv. | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | 70 | 8 | 58 |
| 2.0 | 78 | 6 | 73 |
| 3.0 | 85 | 4 | 68 |
Carbon Disulfide Cyclization
An alternative method involves treating 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol. This one-pot reaction forms a thione intermediate, which is reduced in situ with sodium borohydride (NaBH₄) to yield the mercapto derivative in 60–65% yield .
Regioselective Functionalization Challenges
The simultaneous presence of hydroxyl and mercapto groups introduces steric and electronic challenges during synthesis.
Protecting Group Strategies
To prevent undesired side reactions, the hydroxyl group at position 4 is often protected as a tert-butyldimethylsilyl (TBS) ether prior to thiolation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without affecting the mercapto moiety.
Solvent Effects
Polar solvents like DMF enhance the solubility of intermediates but may accelerate disulfide formation. Nonpolar solvents (e.g., toluene) suppress oxidation but require phase-transfer catalysts for efficient thiourea reactivity.
Spectral Validation and Purity Assessment
Final compounds are characterized via ¹H NMR , ¹³C NMR , and HR-MS to confirm regiochemistry and purity.
¹H NMR Signatures
Q & A
Q. How are pyrazolo[3,4-d]pyrimidin-4-ol derivatives optimized for blood-brain barrier (BBB) penetration?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
